N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core substituted with a 6-methoxybenzo[d]thiazol-2-yl group and a furan-2-ylmethyl moiety. The 1,3-dimethyl substitution on the pyrazole ring enhances steric and electronic properties, which may influence solubility and binding affinity.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-12-9-16(22(2)21-12)18(24)23(11-14-5-4-8-26-14)19-20-15-7-6-13(25-3)10-17(15)27-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCYHGWYUSBIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 382.4 g/mol. The compound features a furan moiety, a methoxy-substituted benzothiazole, and a pyrazole core, which contribute to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃S |
| Molecular Weight | 382.4 g/mol |
| CAS Number | 1013796-95-6 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrazole structures have shown promising results against various bacterial strains using the agar dilution method. One study highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 50 µg/mL against tested microorganisms, indicating strong antimicrobial potential .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In acute inflammatory models, it demonstrated a substantial reduction in paw swelling and body weight loss in animal studies, comparable to standard anti-inflammatory drugs like aspirin. This suggests that the compound may serve as a viable candidate for further development in anti-inflammatory therapies .
Enzyme Inhibition
Studies have focused on the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways. The compound exhibited selective COX-2 inhibitory activity with IC50 values indicating potent efficacy compared to known inhibitors like celecoxib . This dual inhibition mechanism may enhance its therapeutic profile for treating inflammatory conditions.
Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A series of pyrazole derivatives were synthesized and evaluated for their biological activities. Among these, the compound was part of a group that showed significant anti-inflammatory and antimicrobial properties. The study involved detailed characterization using NMR and mass spectrometry to confirm the structure and purity of the compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of benzothiazole derivatives indicated that modifications to the methoxy group significantly affected biological activity. The presence of both furan and benzothiazole moieties was crucial for enhancing biological interactions within cellular systems . This highlights the importance of structural components in determining the biological efficacy of such compounds.
Scientific Research Applications
N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a molecular formula of C19H18N4O3S and a molecular weight of 382.44. This compound is used in scientific research.
Applications
- Interaction studies Interaction studies involving this compound focus on its binding affinities to specific enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action in biological systems. Experimental studies are necessary to determine the specific molecular targets and pathways influenced by this compound, which could lead to insights into its therapeutic potential.
- Synthesis The synthesis of this compound typically involves several steps. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability in production.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | Contains a benzothiazole core | Different substituents on the thiazole ring |
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Similar structure with fluorine substitution | Fluorine alters chemical properties significantly |
| N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide | Shares methoxy-substituted benzothiazole | Different heterocyclic components influence reactivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazol-2-yl Moieties
Compounds sharing the benzo[d]thiazol-2-yl scaffold exhibit variations in substituents that significantly impact their properties:
*Estimated based on structural analogy; †From .
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are explored for diverse pharmacological activities. Key comparisons include:
- Compound: N-(Benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride replaces the furanmethyl group with a dimethylaminoethyl chain, enhancing solubility via the tertiary amine but reducing aromatic interactions .
Research Findings and Trends
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., compound 22, 51% yield) offers advantages over traditional methods, though the target compound’s synthetic route remains undocumented .
Q & A
Q. What are the optimal synthetic routes for preparing N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:
- Step 1: Prepare the 6-methoxybenzo[d]thiazol-2-amine intermediate via cyclization of 2-chloro-6-methoxybenzonitrile with thiourea under reflux in ethanol .
- Step 2: React the amine with 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in the presence of NaH as a base in DMF to form the pyrazole-thiazole carboxamide core .
- Step 3: Introduce the furan-2-ylmethyl group via alkylation using furfuryl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Optimization Tips: - Monitor reaction progress via TLC and HPLC.
- Use DMSO-d₆ for NMR characterization to confirm regioselectivity and purity .
Q. How can the structural integrity of this compound be validated, and what analytical techniques are most reliable?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR (400 MHz, DMSO-d₆) can confirm the presence of characteristic signals:
- Methoxy group at δ ~3.8 ppm (singlet, 3H).
- Furan protons at δ ~6.3–7.4 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography: Resolve ambiguous stereochemistry or regioselectivity issues (if crystalline derivatives are obtainable) .
Advanced Research Questions
Q. What strategies can address contradictory biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes or hepatocytes to identify rapid degradation pathways .
- Formulation Adjustments: Use PEGylated nanoparticles or cyclodextrin complexes to enhance bioavailability if poor solubility is observed .
- Target Engagement Studies: Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify target binding in vivo .
Q. How can computational modeling guide the optimization of this compound’s selectivity for kinase targets (e.g., analogous to Dasatinib derivatives)?
Methodological Answer:
- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., Abl, Src). Focus on hydrogen bonding with the methoxybenzothiazole moiety and steric clashes with bulky residues .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate conformational stability of the furan-pyrazole hinge region .
- QSAR Analysis: Corrogate substituent effects (e.g., methyl vs. ethyl groups on the pyrazole) with inhibitory activity using CoMFA or HQSAR .
Q. What experimental approaches can elucidate the role of the furan-2-ylmethyl group in modulating cytotoxicity and off-target effects?
Methodological Answer:
- Bioisostere Replacement: Synthesize analogs replacing furan with thiophene or pyrrole rings and compare IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
- Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., furan epoxidation) in microsomal assays .
- Proteomics Profiling: Perform kinome-wide screens (e.g., KinomeScan) to identify off-target kinase interactions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported anticancer activity across similar carboxamide derivatives?
Methodological Answer:
- Standardize Assays: Ensure consistent use of cell lines (e.g., NCI-60 panel) and protocols (e.g., MTT vs. CellTiter-Glo).
- Control for Redox Activity: Test compounds for nonspecific redox effects using ROS scavengers (e.g., NAC) in viability assays .
- Structural Validation: Re-examine disputed compounds via X-ray or 2D NMR (e.g., NOESY) to rule out isomerization or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
